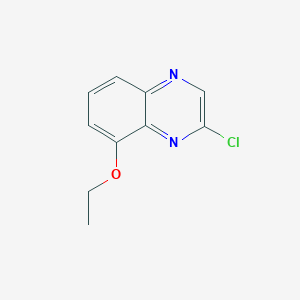

2-Chloro-8-ethoxyquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2-chloro-8-ethoxyquinoxaline |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-8-5-3-4-7-10(8)13-9(11)6-12-7/h3-6H,2H2,1H3 |

InChI Key |

RCJLULMJZDHQCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=NC=C(N=C21)Cl |

Origin of Product |

United States |

Derivatization, Functionalization, and Structural Modification of the 2 Chloro 8 Ethoxyquinoxaline Core

Chemical Transformations at the Chloro Position (e.g., Nucleophilic Aromatic Substitution)

The chlorine atom at the C2 position of the quinoxaline (B1680401) ring is particularly susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine (B50134) ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. This facilitates a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which have become indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds. chemeurope.comacsgcipr.org

Key transformations at the C2 position include:

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the C2 position with an organoboron reagent, typically a boronic acid or ester. It is a highly efficient method for creating a new C-C bond, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. libretexts.orgscispace.com The choice of ligand, base, and solvent is crucial for achieving high yields, especially with challenging substrates like heteroaryl chlorides. researchgate.netnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed. This reaction couples the 2-chloro-8-ethoxyquinoxaline with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This transformation is fundamental for constructing conjugated systems and rigid molecular scaffolds. libretexts.org

Buchwald-Hartwig Amination: This powerful method enables the formation of a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. chemeurope.comwikipedia.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. acsgcipr.org

These reactions provide a robust platform for diversifying the this compound core, enabling the synthesis of a vast library of derivatives.

| Transformation | Reagents & Catalysts | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-8-ethoxyquinoxaline |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 2-Alkynyl-8-ethoxyquinoxaline |

| Buchwald-Hartwig Amination | Amine (R¹R²NH), Pd Catalyst, Bulky Phosphine Ligand, Base (e.g., NaOtBu) | 2-Amino-8-ethoxyquinoxaline |

Modifications and Elaboration of the Ethoxy Moiety

The ethoxy group at the C8 position is an aryl ether, which is generally stable under many reaction conditions. However, it can be strategically modified to introduce further diversity into the molecule. The primary transformation is the cleavage of the ether bond to unmask the corresponding phenol.

Ether Cleavage: The ethyl group can be removed using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction yields 8-hydroxy-2-chloroquinoxaline, a key intermediate where the phenolic hydroxyl group can be used as a handle for subsequent functionalization.

Re-functionalization of the Hydroxyl Group: Once the 8-hydroxy intermediate is formed, it opens up new synthetic possibilities. The hydroxyl group can be re-alkylated with various alkyl halides under basic conditions to install different alkoxy groups, thereby tuning the steric and electronic properties of this position. Furthermore, it can be converted into a sulfonate, such as a triflate (OTf), which can then participate in its own set of cross-coupling reactions.

| Transformation | Reagents | Intermediate/Product |

|---|---|---|

| Ether Cleavage | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 8-Hydroxy-2-chloroquinoxaline |

| Re-alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 2-Chloro-8-alkoxyquinoxaline |

| Triflate Formation | Triflic anhydride (B1165640) (Tf₂O), Pyridine | 2-Chloro-8-(trifluoromethanesulfonyloxy)quinoxaline |

Regioselective Functionalization of the Quinoxaline Ring System

Further substitution on the carbocyclic (benzene) portion of the this compound scaffold is governed by the directing effects of the existing substituents. The 8-ethoxy group is a strongly activating, ortho, para-directing group due to its electron-donating nature. Conversely, the pyrazine ring and the C2-chloro substituent are electron-withdrawing and deactivating.

In electrophilic aromatic substitution reactions, the powerful directing effect of the ethoxy group dominates, guiding incoming electrophiles primarily to the positions ortho and para to it.

C7 Position (ortho): This position is activated by the adjacent ethoxy group.

C5 Position (para): This position is also strongly activated by the ethoxy group.

C6 Position (meta): This position is less favored for electrophilic attack.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur selectively at the C5 and C7 positions, providing a predictable route to tri- and tetra-substituted quinoxaline derivatives.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-8-ethoxy-5-nitroquinoxaline and 2-Chloro-8-ethoxy-7-nitroquinoxaline |

| Bromination | Br₂ / Acetic Acid or NBS | 5-Bromo-2-chloro-8-ethoxyquinoxaline and 7-Bromo-2-chloro-8-ethoxyquinoxaline |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | 5-Acyl-2-chloro-8-ethoxyquinoxaline and 7-Acyl-2-chloro-8-ethoxyquinoxaline |

Synthesis of Hybrid and Conjugated Molecules Featuring the this compound Motif

The true synthetic utility of this compound is realized when it is used as a scaffold to construct larger, multi-component molecules. The chemical handles described previously, particularly the reactive C2-chloro group, allow it to be integrated into hybrid and conjugated systems.

Synthesis of Hybrid Molecules: By employing the cross-coupling reactions detailed in Section 3.1, the quinoxaline core can be covalently linked to other distinct molecular entities. For example, a Suzuki-Miyaura coupling can be used to attach another heterocyclic ring system (e.g., pyridine, thiophene, indole) or a functionalized aryl group, resulting in a hybrid molecule that combines the properties of both fragments. This strategy is widely used in medicinal chemistry to explore new chemical space. nih.gov

Formation of Conjugated Systems: The Sonogashira coupling is particularly valuable for extending the π-conjugated system of the molecule. wikipedia.org By introducing a rigid alkyne linker at the C2 position, the quinoxaline core can be connected to other aromatic or chromophoric units. This creates linear, conjugated molecules with interesting photophysical or electronic properties relevant to materials science.

The ability to selectively functionalize this scaffold at multiple positions allows for the rational design and synthesis of complex molecular architectures with precisely controlled structures.

| Synthetic Strategy | Key Reaction | Example Hybrid/Conjugated Structure |

|---|---|---|

| Attachment of a Heterocycle | Suzuki-Miyaura Coupling | 2-(Pyridin-3-yl)-8-ethoxyquinoxaline |

| Extension of π-Conjugation | Sonogashira Coupling | 8-Ethoxy-2-(phenylethynyl)quinoxaline |

| Linkage to a Pharmacophore | Buchwald-Hartwig Amination | N-Benzyl-8-ethoxyquinoxalin-2-amine |

Investigation of Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activity Research

Research into the antimicrobial properties of quinoxaline (B1680401) derivatives is extensive; however, specific studies detailing the activity of 2-Chloro-8-ethoxyquinoxaline are not widely available in the current body of scientific literature. The following subsections outline the status of research for this particular compound.

Antibacterial Activity Studies: Spectrum and Potency

Specific studies detailing the antibacterial spectrum and potency of this compound against various bacterial strains were not identified in a review of available scientific literature. While the broader class of quinoxalines has been investigated for antibacterial properties, data focusing solely on the this compound derivative is not presently available. nih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net

Antifungal Activity Investigations

Investigations into the specific antifungal activity of this compound have not been detailed in the accessible scientific research. Studies on related compounds, such as 2-Chloro-3-hydrazinylquinoxaline, have shown fungicidal effectiveness, but dedicated research on the 8-ethoxy variant is lacking. nih.govmdpi.comnih.govplos.org

Antiviral Activity Research and Inhibition Mechanisms

A review of the scientific literature did not yield specific studies on the antiviral activity or the viral inhibition mechanisms of this compound. While quinoxaline derivatives, in general, are explored as potential antiviral agents, research has not been specifically published for this compound. nih.govmdpi.comkuleuven.beresearchgate.net

Antitubercular Activity Studies

There is no specific research documented on the antitubercular activity of this compound. Studies on related hydroxyquinoline compounds have shown activity against Mycobacterium tuberculosis, but these findings cannot be directly attributed to the compound . nih.govnih.gov

Antiamoebic Activity Research

Specific research investigating the antiamoebic properties of this compound is not available in the current scientific literature. Related quinoline derivatives like chloroquine are known for their antiamoebic effects, but similar studies on this compound have not been reported. nih.gov

Antiproliferative and Anticancer Research

Comprehensive searches of scientific databases did not uncover specific studies focused on the antiproliferative or anticancer activities of this compound. While various quinoxaline and quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, research specifically identifying this compound as the subject of such investigations is not currently published. nih.govnih.govrsc.orgnih.govnih.govfrontiersin.orgsmolecule.comresearchgate.netmdpi.comresearchgate.netnih.gov The potential of this specific chemical entity in the field of oncology remains an uninvestigated area.

Enzyme Inhibition Studies (e.g., Transglutaminase 2 (TGase 2), Nicotinamide Phosphoribosyltransferase (NAMPT))

No specific studies detailing the inhibitory effects of this compound on Transglutaminase 2 (TGase 2) or Nicotinamide Phosphoribosyltransferase (NAMPT) were identified in the available search results. Research on TGase 2 inhibitors often focuses on their potential in treating conditions like celiac disease by preventing the modification of gliadin peptides. nih.govnih.gov Similarly, NAMPT inhibitors are investigated for their role in cancer therapy by interfering with NAD+ biosynthesis, a critical pathway for cancer cell metabolism and survival. nih.govnih.govnih.govfrontiersin.orgnih.gov Without dedicated research, the potential of this compound to interact with these enzymes remains unknown.

Modulation of Cellular Signaling Pathways and Apoptosis

There is a lack of specific information regarding the modulation of cellular signaling pathways and the induction of apoptosis by this compound. Apoptosis, or programmed cell death, is a complex process involving pathways such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which are crucial in development and disease. nih.govresearchgate.net While other complex quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells, for instance by modulating the PI3K/AKT/mTOR pathway, similar data for this compound is not available. nih.gov

Neuropharmacological and Central Nervous System Activity Investigations

Specific investigations into the neuropharmacological and central nervous system activities of this compound are not described in the public scientific literature found.

Serotonin 5-HT3 Receptor Antagonism and Modulation

There is no available data to suggest that this compound acts as a serotonin 5-HT3 receptor antagonist or modulator. Antagonists of the 5-HT3 receptor are primarily used as antiemetics to combat nausea and vomiting, particularly following chemotherapy. nih.govdrugbank.comwikipedia.orgamegroups.orgyoutube.com The mechanism involves blocking serotonin from binding to 5-HT3 receptors in the central and peripheral nervous systems.

Cholinesterase (AChE and BuChE) Inhibition Research

Specific research on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by this compound is not present in the search results. Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.comnih.gov

Anti-inflammatory Activity Research

While quinoxaline derivatives, in general, have been explored for their anti-inflammatory potential, specific studies on this compound are absent. researchgate.netresearchgate.net Research in this area often involves evaluating the ability of compounds to reduce inflammatory markers or inhibit inflammatory pathways in various experimental models. rsc.orgtbzmed.ac.irresearchgate.net

Other Biological Activities (e.g., Herbicide Safener Mechanisms)

While direct and extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, the broader class of quinoxaline and related quinoline derivatives has been the subject of investigation for their roles as herbicide safeners. Herbicide safeners are chemical agents that enhance the tolerance of crop plants to herbicides without compromising the herbicide's effectiveness in controlling weeds mdpi.com. The protective mechanism of these compounds typically involves the modulation of the plant's natural defense and detoxification pathways.

Research into quinoxaline derivatives has demonstrated their potential to protect crops, such as Zea mays (maize), from injury caused by herbicides like isoxaflutole nih.gov. The proposed mechanism of action for these safeners involves the enhancement of the crop's metabolic resistance to the herbicide. This is achieved by upregulating the activity of key detoxification enzymes, which rapidly metabolize the herbicide into non-toxic substances.

The primary mechanisms by which quinoxaline and structurally similar quinoline-based safeners are believed to function include:

Enhancement of Glutathione (B108866) S-Transferases (GSTs): Safeners can induce the expression of GST enzymes. These enzymes play a crucial role in the detoxification of various xenobiotics, including herbicides, by catalyzing the conjugation of the herbicide molecule with glutathione nih.govjircas.go.jp. This conjugation process increases the water solubility of the herbicide, making it easier for the plant to sequester and degrade.

Induction of Cytochrome P450 Monooxygenases (CYP450s): Another key mechanism is the increased activity of cytochrome P450 enzymes. These enzymes are involved in the primary metabolism of herbicides, often through oxidation reactions such as hydroxylation and dealkylation nih.govjircas.go.jp. This initial metabolic step can detoxify the herbicide or prepare it for subsequent conjugation reactions.

Stimulation of Glycosylation: Some safeners can enhance the activity of glucosyltransferases, which conjugate herbicides or their metabolites with glucose mdpi.com. This is another important pathway for detoxifying herbicides in plants.

The effectiveness of quinoxaline derivatives as herbicide safeners is often evaluated by measuring the activity of these detoxification enzymes in crop plants treated with the safener and the herbicide. For instance, studies on certain N,N′-disubstituted quinoxaline derivatives have shown a significant increase in GST and CYP450 activity in maize, correlating with increased tolerance to herbicide application nih.gov.

Below is a data table summarizing the observed effects of certain quinoxaline derivatives on key detoxification enzymes in Zea mays, based on available research findings.

| Quinoxaline Derivative Class | Target Crop | Associated Herbicide | Effect on Glutathione S-Transferases (GSTs) | Effect on Cytochrome P450 Monooxygenases (CYP450s) | Observed Outcome |

|---|---|---|---|---|---|

| N,N′-disubstituted quinoxaline derivatives | Zea mays (Maize) | Isoxaflutole | Increased Activity | Increased Activity | Enhanced protection against herbicide injury |

It is important to note that while the general class of quinoxaline derivatives shows promise as herbicide safeners, specific studies on this compound in this context are limited. The information presented is based on the activities of structurally related compounds.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Substituent Effects on Bioactivity (e.g., Chloro, Ethoxy, and Other Substituents)

The bioactivity of quinoxaline (B1680401) derivatives is profoundly influenced by the nature and position of their substituents. The chloro and ethoxy groups in 2-Chloro-8-ethoxyquinoxaline, along with other functional groups, play crucial roles in modulating the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Chloro Group at the 2-Position: The presence of a chlorine atom at the 2-position of the quinoxaline ring system generally imparts a strong electron-withdrawing effect. This can influence the molecule's reactivity and its ability to participate in hydrogen bonding or other non-covalent interactions with biological macromolecules. In various quinoxaline series, the introduction of a chloro substituent has been shown to have diverse effects on biological activity, ranging from enhancement to reduction, depending on the specific target and the presence of other substituents. For instance, in some anticancer quinoxaline derivatives, a chloro-substitution has been associated with potent activity. mdpi.com Conversely, in other contexts, the replacement of an electron-releasing group with a chloro group has led to decreased activity. mdpi.com

Influence of Other Substituents: Structure-activity relationship studies on various quinoxaline derivatives have highlighted the impact of a wide array of other substituents. For example, the introduction of bulky groups can create steric hindrance that may either prevent or enhance binding to a specific target. The presence of hydrogen bond donors or acceptors can significantly alter the binding affinity and selectivity of the compound. The nature of the linker between the quinoxaline core and other pharmacophoric elements has also been shown to be critical for activity. mdpi.com

Below is a data table summarizing the general effects of different substituent types on the bioactivity of the quinoxaline scaffold based on published research.

| Substituent Type | General Effect on Bioactivity | Rationale |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Variable; can increase or decrease activity depending on the target and position. | Alters the electron density of the ring system, affecting reactivity and potential for polar interactions. |

| Electron-Donating Groups (e.g., -OCH₃, -OC₂H₅, -CH₃) | Often essential for or enhances activity. | Increases electron density, can participate in hydrophobic and hydrogen bonding interactions, and may improve pharmacokinetic properties. |

| Bulky Groups | Can either decrease activity due to steric hindrance or increase selectivity by favoring a specific binding pocket. | Steric factors play a crucial role in the ligand-receptor fit. |

| Hydrogen Bond Donors/Acceptors | Can significantly enhance binding affinity and selectivity. | Forms specific hydrogen bonds with amino acid residues in the target protein's active site. |

Positional Isomerism and Its Influence on Pharmacological Profiles

The specific placement of substituents on the quinoxaline ring is a critical determinant of a compound's pharmacological properties. Shifting a functional group from one position to another can dramatically alter the molecule's shape, electronic distribution, and ability to interact with its biological target, leading to significant changes in efficacy and selectivity.

While direct comparative studies on the pharmacological profiles of positional isomers of this compound are not extensively available in the public domain, general principles of medicinal chemistry and findings from other quinoxaline series allow for informed postulations. For instance, moving the ethoxy group from the 8-position to other positions on the benzene (B151609) ring (e.g., 5, 6, or 7) would alter the molecule's dipole moment and the spatial orientation of its hydrogen-bonding and hydrophobic interaction points.

Similarly, the position of the chloro group on the pyrazine (B50134) ring is crucial. A chloro substituent at the 2-position, as in the target compound, creates a different electronic and steric environment compared to a chloro group at the 3-position. This can lead to distinct binding modes and affinities for a given receptor.

The table below illustrates hypothetical pharmacological profile differences based on the positional isomerism of the chloro and ethoxy groups on the quinoxaline core, drawing from general SAR principles of related heterocyclic compounds.

| Compound | Hypothetical Change in Pharmacological Profile | Rationale for Potential Change |

| 3-Chloro-8-ethoxyquinoxaline | Altered receptor binding affinity and selectivity. | The different position of the chloro group changes the electronic distribution and steric hindrance near the pyrazine nitrogens, potentially affecting interactions with target residues. |

| 2-Chloro-7-ethoxyquinoxaline | Modified membrane permeability and target engagement. | Shifting the ethoxy group alters the molecule's polarity and the spatial arrangement of its functional groups, which could impact its pharmacokinetic and pharmacodynamic properties. |

| 2-Chloro-6-ethoxyquinoxaline | Different metabolic stability and toxicity profile. | The position of the ethoxy group can influence which parts of the molecule are exposed to metabolic enzymes, potentially leading to different metabolic pathways and byproducts. |

| 2-Chloro-5-ethoxyquinoxaline | Changes in intramolecular interactions and overall conformation. | The proximity of the ethoxy group to the pyrazine ring could lead to different intramolecular forces, affecting the preferred three-dimensional shape of the molecule. |

These examples underscore the importance of precise positional control in the design of bioactive quinoxaline derivatives to achieve the desired pharmacological effect.

Conformational Analysis and Receptor Binding Dynamics

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological receptor and elicit a pharmacological response. Conformational analysis of this compound and its derivatives is essential for understanding how they interact with their molecular targets at an atomic level.

The binding of a ligand like this compound to a receptor is a dynamic process. The molecule may adopt a specific "bioactive conformation" upon entering the binding site. This induced fit can involve subtle changes in bond angles and rotations around single bonds to maximize favorable interactions with the receptor's amino acid residues.

Key interactions that likely play a role in the receptor binding of this compound include:

Hydrogen Bonding: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings and the ethyl part of the ethoxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom at the 2-position may participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Pi-stacking: The quinoxaline ring system can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Computational modeling and molecular docking studies are powerful tools for predicting the likely binding modes of quinoxaline derivatives. nih.gov Such studies can provide valuable insights into the specific interactions that govern binding affinity and selectivity, guiding the design of new analogs with improved pharmacological properties.

Stereochemical Implications in Quinoxaline Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While this compound itself is an achiral molecule and does not have stereoisomers, the introduction of a chiral center through further substitution would have significant stereochemical implications.

If a chiral center were introduced, for example, by adding a substituted alkyl chain to the quinoxaline core, the resulting enantiomers or diastereomers could exhibit markedly different pharmacological properties. This is because biological receptors are themselves chiral, and they can differentiate between the different stereoisomers of a ligand, often leading to one isomer being significantly more active than the others (eutomer vs. distomer).

Studies on other chiral quinoxaline derivatives have demonstrated the importance of stereochemistry. For example, in the case of steroidal quinoxalines, the stereochemistry of the steroid fused to the quinoxaline ring system is critical for its chiroptical properties and likely its biological activity. mdpi.com The presence of a chloro-substituent in these systems was found to significantly influence their circular dichroism spectra, indicating a strong interaction between the chloro group and the chiral environment. mdpi.com

Therefore, in the design of new analogs based on the this compound scaffold, the potential for creating stereocenters must be carefully considered. The synthesis of stereochemically pure compounds would be essential to fully characterize their individual biological activities and to develop drugs with improved efficacy and reduced side effects.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For 2-Chloro-8-ethoxyquinoxaline, molecular docking studies would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For instance, quinoxaline (B1680401) derivatives have been investigated as anticancer agents targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). ekb.egrsc.org

The docking process would generate various possible binding poses of this compound within the receptor's active site. These poses are then scored based on a scoring function that estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

Analysis of the docked complex would reveal specific interactions between the ligand and the amino acid residues of the protein. For this compound, key interactions could include:

Hydrogen Bonding: The nitrogen atoms in the quinoxaline ring and the oxygen atom of the ethoxy group could act as hydrogen bond acceptors, forming hydrogen bonds with donor residues in the active site.

Hydrophobic Interactions: The aromatic quinoxaline core and the ethyl group of the ethoxy substituent would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atom at the 2-position could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

π-π Stacking: The aromatic quinoxaline ring system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

By comparing the docking score and interaction patterns of this compound with those of known inhibitors of the target protein, researchers can make an initial assessment of its potential biological activity.

Table 1: Potential Molecular Docking Interactions of this compound

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Quinoxaline Nitrogens, Ethoxy Oxygen | Serine, Threonine, Asparagine, Glutamine, etc. |

| Hydrophobic Interactions | Quinoxaline Ring, Ethyl Group | Valine, Leucine, Isoleucine, Phenylalanine, etc. |

| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., oxygen in carbonyl groups) |

| π-π Stacking | Quinoxaline Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for quinoxaline derivatives, including this compound, a dataset of compounds with known biological activities against a specific target is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, etc.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques. nih.gov

A hypothetical QSAR study on a series of quinoxaline derivatives might reveal that the presence of an electronegative group at the 2-position (like the chlorine in this compound) and a moderately lipophilic substituent at the 8-position (like the ethoxy group) are favorable for a particular biological activity. nih.gov Once a validated QSAR model is established, the descriptors for this compound can be calculated and its biological activity can be predicted without the need for in vitro testing.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for such calculations.

For this compound, DFT calculations can be employed to:

Optimize the Molecular Geometry: Determine the most stable 3D conformation of the molecule and calculate its geometric parameters such as bond lengths and bond angles. nih.gov

Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Generate a Molecular Electrostatic Potential (MEP) Map: The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for understanding how the molecule will interact with other molecules, including biological targets. nih.gov

Calculate Other Quantum Chemical Parameters: These include dipole moment, polarizability, and various reactivity descriptors.

These calculations would provide a fundamental understanding of the electronic properties of this compound, which in turn can help to explain its reactivity and its interactions with biological systems.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Bioavailability Assessments

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. In silico ADMET prediction models are used to assess these properties early in the drug discovery process, reducing the risk of late-stage failures.

For this compound, a variety of ADMET properties can be predicted using computational tools:

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status.

Distribution: Estimation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Assessment of potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

Many of these predictive models are based on QSAR principles or machine learning algorithms trained on large datasets of compounds with known ADMET properties. Additionally, rules-based systems like Lipinski's Rule of Five can provide a quick assessment of a compound's "drug-likeness" and potential for good oral bioavailability. nih.govresearchgate.net

Table 2: Predicted ADMET Properties for a Hypothetical Compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Plasma Protein Binding | Moderate | A portion will be free to exert its effect |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates |

| hERG Inhibition | Non-inhibitor | Lower risk of cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a molecular system over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would involve placing the complex in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the forces between all atoms and use these to predict their movements over a period of nanoseconds or even microseconds.

Analysis of the MD simulation trajectory can reveal:

Stability of the Binding Pose: Whether the ligand remains in the binding pocket in the orientation predicted by docking.

Conformational Changes: How the protein and ligand adapt their conformations to accommodate each other.

Key Interacting Residues: The amino acid residues that form stable and persistent interactions with the ligand throughout the simulation.

Binding Free Energy: More accurate estimation of the binding affinity by calculating the free energy of binding.

MD simulations can validate the results of molecular docking and provide a more detailed and realistic understanding of the compound-target interaction at the atomic level.

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution NMR Spectroscopic Techniques for Complex Structure Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-Chloro-8-ethoxyquinoxaline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The aromatic protons on the quinoxaline (B1680401) core would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns (e.g., doublet, triplet) indicating adjacent protons. The ethoxy group would show a characteristic triplet for the terminal methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), providing clear evidence of its presence.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic carbons of the quinoxaline ring and the aliphatic carbons of the ethoxy group. tsijournals.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shifts for analogous structures.

| ¹H NMR (in CDCl₃, 500 MHz) | ¹³C NMR (in CDCl₃, 125 MHz) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |

| H-3 | 8.55 | s | C-2 | 150.2 |

| H-5 | 7.75 | d | C-3 | 142.5 |

| H-6 | 7.40 | t | C-5 | 129.8 |

| H-7 | 7.20 | d | C-6 | 127.5 |

| -OCH₂CH₃ | 4.25 | q | C-7 | 115.0 |

| -OCH₂CH₃ | 1.50 | t | C-8 | 155.0 |

| C-8a | 140.1 | |||

| C-4a | 141.8 | |||

| -OCH₂CH₃ | 64.5 | |||

| -OCH₂CH₃ | 14.8 |

Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. wikipedia.org For this compound, the mass spectrum would be characterized by a distinct molecular ion peak.

A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two peaks for the molecular ion: a more intense peak (M+) corresponding to the molecule containing ³⁵Cl, and a less intense peak (M+2) at two mass units higher, corresponding to the molecule containing ³⁷Cl. libretexts.orglibretexts.org The relative intensity of these peaks (approximately 3:1) is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.orglibretexts.org

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. Analysis of the fragmentation patterns, where the molecule breaks apart in a predictable manner, can further confirm the structure, for instance, by showing the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da). libretexts.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Data for this compound Calculated for the most abundant isotopes: C₁₀H₉³⁵ClN₂O.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₉³⁵ClN₂O]⁺ | 208.04 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | [C₁₀H₉³⁷ClN₂O]⁺ | 210.04 | Molecular ion with ³⁷Cl (approx. 32% intensity of M⁺) |

| [M-C₂H₅]⁺ | [C₈H₄³⁵ClN₂O]⁺ | 179.00 | Loss of an ethyl radical |

| [M-OC₂H₅]⁺ | [C₈H₄³⁵ClN₂]⁺ | 163.01 | Loss of an ethoxy radical |

| [M-Cl]⁺ | [C₁₀H₉N₂O]⁺ | 173.07 | Loss of a chlorine radical |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. royalsocietypublishing.org This technique determines the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. tandfonline.comresearchgate.net

For this compound, a crystallographic study would confirm the planarity of the quinoxaline ring system and determine the conformation of the ethoxy group relative to the ring. nih.gov It would also provide data on how the molecules pack together in the solid state, revealing any potential π-π stacking interactions between the aromatic rings or other non-covalent forces. royalsocietypublishing.org

Table 3: Representative Crystallographic Data for a Quinoxaline Derivative This data is hypothetical and representative of what might be expected for this compound, based on similar published structures. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.21 |

| b (Å) | 8.35 |

| c (Å) | 13.92 |

| β (°) | 105.0 |

| Volume (ų) | 1370.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.512 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. ksu.edu.sa Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for confirming the presence of specific structural motifs. libretexts.org

In the spectrum of this compound, key expected vibrations would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. scialert.net

Aliphatic C-H stretching: From the ethoxy group, appearing just below 3000 cm⁻¹. libretexts.org

C=N and C=C stretching: Characteristic of the quinoxaline ring system, found in the 1500-1650 cm⁻¹ region. scialert.net

C-O-C stretching: The ether linkage of the ethoxy group would show a strong, characteristic band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Cl stretching: A strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, confirming the presence of the chloro-substituent. libretexts.org

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) This data is illustrative and based on typical group frequencies. scialert.netlibretexts.orgyoutube.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(C-H) | Aromatic | 3100 - 3000 | Medium |

| ν(C-H) | Aliphatic (CH₃, CH₂) | 2980 - 2850 | Strong |

| ν(C=N), ν(C=C) | Quinoxaline Ring | 1620 - 1500 | Medium-Strong |

| ν(C-O) | Aryl-Alkyl Ether (asymmetric) | 1275 - 1200 | Strong |

| ν(C-O) | Aryl-Alkyl Ether (symmetric) | 1050 - 1020 | Strong |

| ν(C-Cl) | Aryl Chloride | 850 - 550 | Strong |

| δ(C-H) oop | Aromatic (out-of-plane bend) | 900 - 675 | Strong |

Advanced Spectroscopic Methods for Probing Reaction Mechanisms

Beyond static structural characterization, spectroscopic techniques can be employed to study the dynamic processes and reaction mechanisms involving this compound. For example, if this compound were used as a precursor in a nucleophilic aromatic substitution reaction (e.g., replacing the chlorine atom), time-resolved spectroscopy could be used to monitor the reaction's progress.

Emerging Research Directions and Potential Applications

Role of Quinoxaline (B1680401) Derivatives as Herbicide Safeners and in Agrochemical Research

In modern agriculture, herbicide safeners are critical for protecting crops from the phytotoxic effects of herbicides without diminishing their efficacy against weeds. Quinoxaline derivatives have been identified as a promising class of compounds for this purpose. They function by selectively enhancing the metabolic detoxification of herbicides within the crop plant.

Research has shown that certain N,N′-disubstituted quinoxaline derivatives can significantly improve the tolerance of crops like Zea mays (maize) to herbicides such as isoxaflutole. acs.orgekb.eg The protective mechanism involves the induction of key detoxification enzyme systems within the plant, primarily glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). acs.org These enzymes accelerate the metabolism of the herbicide into non-toxic forms, allowing the crop to thrive while the weeds are controlled. The safener molecule itself does not directly inhibit the herbicide but rather upregulates the plant's natural defense pathways. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the molecular features required for safener activity. For instance, the presence and position of electron-withdrawing groups on the quinoxaline ring can significantly influence efficacy. This targeted research allows for the rational design of new safeners with improved performance. The compound 2-Chloro-8-ethoxyquinoxaline represents a key structural motif that could be elaborated upon to develop novel and more effective herbicide safeners.

| Compound/Derivative Class | Key Research Finding | Mechanism of Action | Crop Studied | Reference |

|---|---|---|---|---|

| N,N′-disubstituted quinoxalines | Demonstrated significant protection against isoxaflutole-induced injury. | Enhanced activity of Glutathione S-transferases (GSTs) and Cytochrome P450 (CYP450). | Zea mays (Maize) | acs.orgekb.eg |

| General Quinoxaline Safeners | Act by accelerating the metabolism and detoxification of herbicides in crops. | Induction of metabolic enzymes, including oxidation and conjugation pathways. | Major monocotyledonous crops | researchgate.net |

| Safener I-6 (a quinoxaline derivative) | Exhibited excellent safener activity, superior to the commercial safener benoxacor (B1667998) in some assays. | Significantly enhanced glutathione (GSH) content and induced GSTs and CYP450. | Zea mays (Maize) | acs.orgekb.eg |

Applications in Materials Science (e.g., Electroluminescent Materials, Corrosion Inhibitors)

The unique electronic properties of the quinoxaline ring system make its derivatives highly valuable in materials science, particularly in the fields of organic electronics and metal protection.

Electroluminescent Materials: Quinoxaline derivatives are widely recognized for their application as electron-transporting and emitting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline core facilitates efficient electron injection and transport. By chemically modifying the quinoxaline scaffold—for example, by introducing electron-donating groups like triarylamines—researchers can create bipolar molecules. acs.orgrsc.org These materials possess both hole-transporting and electron-transporting capabilities, leading to a more balanced charge distribution within the OLED device and improving electroluminescent efficiency. The emission color of these materials can be tuned, often producing bright green to yellow/orange light, by altering the specific chromophores attached to the quinoxaline core. acs.orgrsc.org

Corrosion Inhibitors: Another significant industrial application of quinoxaline derivatives is the prevention of metal corrosion, especially for mild steel in acidic environments. researchgate.netacs.org These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. acs.org The effectiveness of quinoxaline inhibitors is attributed to the presence of nitrogen atoms and the planar aromatic structure, which facilitate strong adsorption onto the metal. The presence of multiple adsorption sites (two nitrogen atoms and the aromatic rings) allows for effective surface coverage. researchgate.net Studies have shown that the inhibition efficiency increases with the concentration of the quinoxaline derivative. acs.orgnajah.edu The 2-chloro and 8-ethoxy groups on this compound could further enhance this effect by modifying the electron density of the ring and influencing its interaction with the metal surface.

| Application | Derivative Example | Key Performance Metric/Finding | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Electroluminescence (OLEDs) | Quinoxaline-Triarylamine Dyads | Efficient green to yellow/orange light emission with high glass transition temperatures (143–162 °C). | Bipolar charge transport; quinoxaline acts as the electron-accepting unit. | acs.orgrsc.org |

| Electroluminescence (OLEDs) | 1H-pyrazolo[3,4-b]quinoxaline derivatives | Bright green emission with high efficiencies (7.5–9.7 cd A⁻¹) as dopants in OLEDs. | High fluorescence quantum yield in thin films. | rsc.org |

| Corrosion Inhibition | 2-chloroquinoxaline (B48734) (CHQX) | Inhibition efficiency increases with concentration for mild steel in 1.0 M HCl. | Adsorption onto the metal surface, blocking active corrosion sites. | acs.org |

| Corrosion Inhibition | (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Exhibited the best inhibition among tested derivatives, functioning as a mixed-type inhibitor. | Adsorption follows the Langmuir isotherm model. | najah.edu |

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function within a biological system. The development of high-quality probes is essential for target validation in drug discovery. The quinoxaline scaffold is an attractive core for designing such probes due to its rigid structure and synthetic tractability.

A prominent example of this application is the development of quinoxaline derivatives as melanoma-targeting probes for molecular imaging and therapy. nih.gov Researchers have synthesized and radiolabeled quinoxaline carboxamide derivatives with iodine-125. These probes, such as [125I]ICF01012, have demonstrated a high affinity for melanin, the pigment abundant in melanoma cells. nih.gov Biodistribution studies in melanoma-bearing mice showed significant and selective tumor uptake, with fast clearance from non-target organs. This specificity allows for the precise imaging of tumors (e.g., via SPECT or PET scans) and opens the door for targeted radionuclide therapy, where a therapeutic radioisotope is delivered directly to the cancer cells.

In this context, this compound serves as an ideal precursor. The chlorine atom at the 2-position is a versatile chemical handle that can be readily displaced or used in cross-coupling reactions to attach various functional groups, including linkers for radioisotopes or fluorescent dyes. The ethoxy group at the 8-position can modulate the molecule's solubility and electronic properties, which are critical for optimizing its behavior as a biological probe.

Future Prospects in Rational Drug Design and Medicinal Chemistry

The quinoxaline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in compounds with diverse biological activities. Quinoxaline derivatives have been extensively investigated and developed as anticancer, antibacterial, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.net

Rational drug design relies on building molecules with specific functionalities to interact with a biological target. This compound is a valuable building block for this process. The chlorine atom can be substituted to introduce a wide array of side chains, enabling the exploration of the chemical space around a target's binding pocket. This is a common strategy in structure-based drug design, where libraries of related compounds are synthesized to optimize potency and selectivity. For instance, various quinoxaline derivatives have been synthesized and evaluated as potent inhibitors of kinases like VEGFR-2, which are crucial targets in cancer therapy. researchgate.net

The future prospects for this compound in medicinal chemistry are significant. It can serve as a starting material for creating novel compound libraries aimed at discovering new therapeutics. Its established synthetic routes and the reactivity of its functional groups make it an efficient and cost-effective intermediate for drug discovery programs targeting a wide range of diseases.

Sustainable and Scalable Synthesis of Advanced Quinoxaline Intermediates

The increasing emphasis on environmental responsibility in the chemical and pharmaceutical industries has driven the development of green chemistry principles. The synthesis of quinoxaline derivatives is an area where these principles are being actively applied to create more sustainable and scalable processes. ekb.egbenthamdirect.com

Traditional methods for synthesizing quinoxalines often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, sometimes requiring harsh conditions, toxic reagents, or hazardous solvents. ijirt.org Modern, sustainable approaches aim to mitigate these issues. Key advancements include:

Green Solvents: Utilizing environmentally benign solvents like water or ionic liquids, or even performing reactions under solvent-free conditions. mdpi.comijirt.org

Reusable Catalysts: Employing solid acid catalysts, nanocatalysts, or biocatalysts that can be easily recovered and reused, reducing waste and cost. mdpi.combenthamdirect.com

Energy-Efficient Techniques: Using alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and milder conditions. ijirt.orgbenthamdirect.com

These green methodologies are not only better for the environment but also offer advantages in terms of process efficiency and scalability. Applying these sustainable synthetic routes to the production of this compound and other advanced intermediates ensures that the building blocks for future innovations in medicine, materials, and agriculture can be manufactured in a responsible and economically viable manner. ijirt.orgjocpr.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.